molecular formula C19H21N3O2S B2756476 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea CAS No. 941908-97-0

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea

Cat. No.: B2756476
CAS No.: 941908-97-0
M. Wt: 355.46
InChI Key: FPVHDWRBOQZZNT-UHFFFAOYSA-N
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Description

1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an indole ring, a methoxyethyl group, and a methylthio-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea typically involves the following steps:

    Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyethyl Group: The indole derivative is then alkylated with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Urea Formation: The final step involves the reaction of the substituted indole with 2-(methylthio)phenyl isocyanate to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium hydride, potassium carbonate.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. The methoxyethyl and methylthio groups can further modulate the compound’s binding affinity and specificity. These interactions can lead to the modulation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

    1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-phenylurea: Lacks the methylthio group, which may affect its biological activity.

    1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(2-methylphenyl)urea: Contains a methyl group instead of a methylthio group, potentially altering its chemical reactivity and biological properties.

Uniqueness: 1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea is unique due to the presence of both the methoxyethyl and methylthio groups, which confer distinct chemical and biological properties. These structural features can enhance its binding affinity to specific targets and improve its stability under various conditions.

Properties

IUPAC Name

1-[1-(2-methoxyethyl)indol-3-yl]-3-(2-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-24-12-11-22-13-16(14-7-3-5-9-17(14)22)21-19(23)20-15-8-4-6-10-18(15)25-2/h3-10,13H,11-12H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVHDWRBOQZZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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